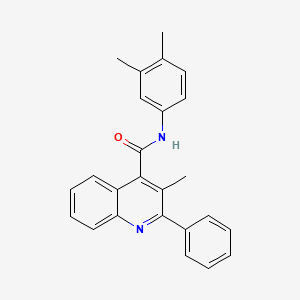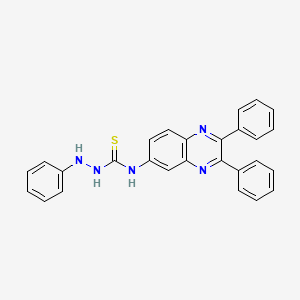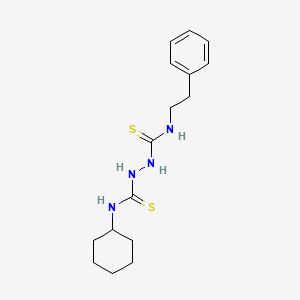![molecular formula C9H19N3O2 B4693662 N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide](/img/structure/B4693662.png)
N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that has been used as an anthelmintic drug for over 60 years. DEC is widely used to treat various parasitic infections, including lymphatic filariasis, onchocerciasis, and loiasis.
Mecanismo De Acción
DEC works by inhibiting the synthesis of nucleic acids in the parasites, which ultimately leads to their death. It also affects the motility and metabolism of the parasites, making it difficult for them to survive in the host.
Biochemical and Physiological Effects
DEC has been shown to have a wide range of biochemical and physiological effects on the host. It has been shown to increase the production of cytokines, which are important in the immune response against parasitic infections. It has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEC has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also relatively inexpensive compared to other drugs used to treat parasitic infections. However, there are some limitations to using DEC in lab experiments. It can be toxic to some cell lines, and its effectiveness can vary depending on the species of parasite being studied.
Direcciones Futuras
There are several future directions for research on DEC. One area of research is the development of new formulations of DEC that are more effective and have fewer side effects. Another area of research is the study of DEC's potential use in treating other diseases, such as asthma and multiple sclerosis. Finally, more research is needed to understand the mechanisms of action of DEC and how it affects the host and the parasites.
Aplicaciones Científicas De Investigación
DEC has been extensively studied for its effectiveness in treating parasitic infections. It has been shown to be effective against lymphatic filariasis, onchocerciasis, and loiasis. DEC is also being studied for its potential use in treating other diseases, such as asthma and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-7(2)11-9(14)8(13)10-5-6-12(3)4/h7H,5-6H2,1-4H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIIVRNUPXKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
![ethyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4693587.png)


![N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide](/img/structure/B4693594.png)
![2,2,4-trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydro-6-quinolinyl 3-(4-nitrophenyl)acrylate](/img/structure/B4693612.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4693613.png)


![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4693645.png)
![2,2,4-trimethyl-1-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2-dihydroquinoline](/img/structure/B4693653.png)
![methyl 5-methyl-2-[({[4-(trifluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4693663.png)
![N-(2,5-difluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4693665.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4693672.png)